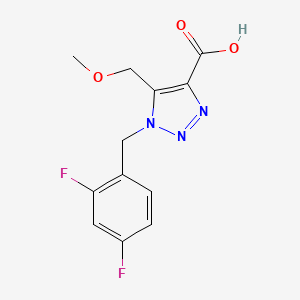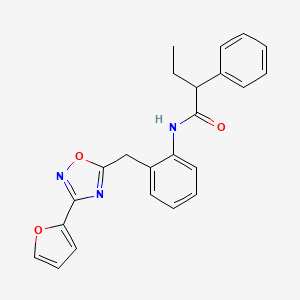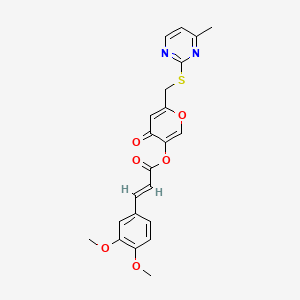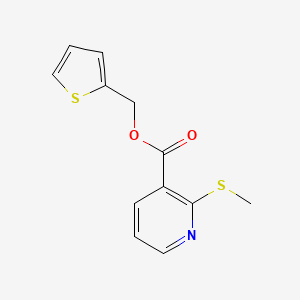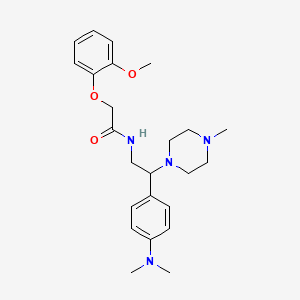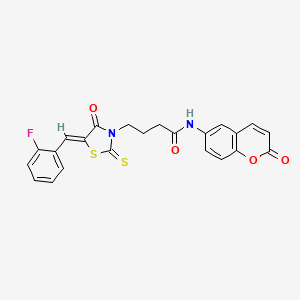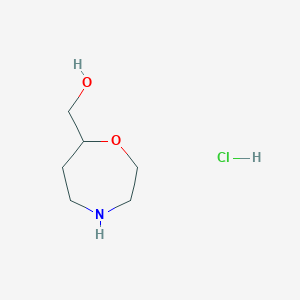
(1,4-Oxazepan-7-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Oxazepan-7-yl)methanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 7-Hydroxy-1,4-oxazepane hydrochloride and has a molecular formula of C7H12ClNO2.
Aplicaciones Científicas De Investigación
(1,4-Oxazepan-7-yl)methanol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of (1,4-Oxazepan-7-yl)methanol hydrochloride involves the inhibition of cell growth and division. It has been found to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This results in the inhibition of cell growth and division, making it a potential candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
(1,4-Oxazepan-7-yl)methanol hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of cytokines, which are proteins that play a role in the immune response. Additionally, it has been found to have antioxidant properties, which may protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (1,4-Oxazepan-7-yl)methanol hydrochloride in lab experiments is its broad range of potential applications. It has been found to have antibacterial, antifungal, and antiviral properties, as well as potential uses in the treatment of cancer. However, one of the limitations of using this compound in lab experiments is the potential for toxicity. It is important to use caution when handling this compound and to take appropriate safety precautions.
Direcciones Futuras
There are numerous potential future directions for the study of (1,4-Oxazepan-7-yl)methanol hydrochloride. One area of focus is the development of new drugs based on this compound. It has been found to have a broad range of potential applications, and further research is needed to determine its efficacy in treating various diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential interactions with other drugs. Finally, there is a need for further research into the mechanism of action of (1,4-Oxazepan-7-yl)methanol hydrochloride, as this may provide insights into its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of (1,4-Oxazepan-7-yl)methanol hydrochloride involves the reaction of 7-oxo-1,4-oxazepane with sodium borohydride in the presence of methanol and hydrochloric acid. The reaction results in the formation of the desired product, which can be purified through recrystallization.
Propiedades
IUPAC Name |
1,4-oxazepan-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-6-1-2-7-3-4-9-6;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRIANJYQFHTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Oxazepan-7-yl)methanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

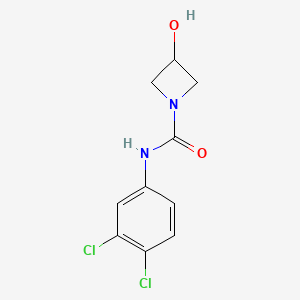
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2732083.png)
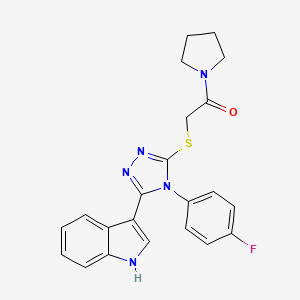
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)
![N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2732087.png)
